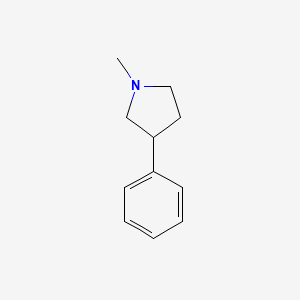

1-Methyl-3-phenylpyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-3-phenylpyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the first position and a phenyl group at the third position. This compound is part of the pyrrolidine family, known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with benzaldehyde followed by reduction can yield this compound . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and controlled reaction environments are crucial for efficient production .

化学反応の分析

Types of Reactions: 1-Methyl-3-phenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.

Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed:

科学的研究の応用

Medicinal Chemistry

1-Methyl-3-phenylpyrrolidine serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in treating conditions such as epilepsy, anxiety, and depression.

Case Study: Antiepileptic Agents

Phensuximide, an antiepileptic drug, metabolizes into this compound derivatives. The pharmacological activity of these metabolites is significant, as they contribute to the drug's efficacy in managing epilepsy. Research has shown that the N-demethylated metabolites are primarily responsible for the therapeutic effects of phensuximide .

Enzyme Inhibition

The compound has been utilized in designing inhibitors for various enzymes, particularly serine proteases. The introduction of functional groups on the pyrrolidine ring has led to the development of potent inhibitors with selective activity.

Case Study: TF-FVIIa Inhibitors

Research demonstrated that modifications to the pyrrolidine structure resulted in highly potent and selective tissue factor-factor VIIa inhibitors. These compounds exhibited improved anticlotting activity and a favorable safety profile in vitro, indicating their potential for therapeutic use in coagulation disorders .

Synthesis of Chiral Compounds

This compound is instrumental in asymmetric synthesis, particularly through enzymatic hydrolysis methods that yield high enantiomeric purity.

Table 1: Enantiomeric Purity of Synthesized Compounds

| Compound | Method Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (S)-1-Methyl-3-phenylpiperazine | Enzymatic Hydrolysis | 47 | 99.8 |

| (R)-1-Methyl-3-phenylpiperazine | Enzymatic Hydrolysis | 36 | 99.5 |

This table summarizes the results from a study where racemic mixtures were resolved into their enantiomers using specific enzymes, showcasing the compound's utility in producing optically active materials .

Development of Novel Drug Leads

The structural versatility of this compound allows for modifications that enhance its bioactivity and pharmacokinetic properties. Researchers are continuously exploring new derivatives to improve efficacy against various diseases.

Case Study: Anticancer Activity

Recent studies have focused on synthesizing derivatives that exhibit anticancer properties. For example, novel trifluoromethyl pyrimidine derivatives containing a pyrrolidine moiety have shown promising anticancer activities against several cancer cell lines, highlighting the compound's potential in oncology .

作用機序

The mechanism of action of 1-methyl-3-phenylpyrrolidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

類似化合物との比較

- 2-Methyl-3-phenylpyrrolidine

- 1,3-Dimethyl-3-phenylpyrrolidine

- 1-Ethyl-3-phenylpyrrolidine

Comparison: 1-Methyl-3-phenylpyrrolidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research and industrial applications .

生物活性

1-Methyl-3-phenylpyrrolidine (MPP) is a compound structurally characterized by a pyrrolidine ring with a methyl and phenyl substitution. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly in the context of neuropharmacology and enzyme inhibition. This article provides a comprehensive overview of the biological activity of MPP, including its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is defined by its molecular formula C12H15N and a molecular weight of 175.25 g/mol. The compound's structure allows it to participate in various chemical reactions and biological interactions, making it a valuable subject for study.

The primary mechanism of action for this compound involves its role as a substrate for monoamine oxidase B (MAO-B). MAO-B is an enzyme that catalyzes the oxidative deamination of monoamines, which plays a crucial role in the metabolism of neurotransmitters such as dopamine.

Enzymatic Interaction

Research indicates that MPP acts as a substrate for MAO-B, with studies reporting kinetic parameters such as:

- Km (Michaelis constant) : 234 μM

- Vmax (maximum velocity) : 8.37 nmol/(min·mg mitochondrial protein) .

These values suggest that MPP has a moderate affinity for MAO-B, which may contribute to its neuropharmacological effects.

Neurotoxicity Studies

In comparative studies with neurotoxic compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), MPP has been evaluated for its neurotoxic potential. Findings indicate that MPP does not exhibit MPTP-like neurotoxicity in animal models, suggesting a different safety profile .

Case Studies and Research Findings

- Study on MAO-B Substrates : A study examined the substrate properties of MPP alongside other analogs. It was found that while both MPP and its analogs interact with MAO-B, their neurotoxic potentials differ significantly .

- Electrophile-Fragment Screening : Research highlighted the use of electrophile-fragment screening techniques to discover covalent ligands related to MPP. This method emphasizes the compound's potential for further therapeutic exploration .

Comparative Analysis with Similar Compounds

| Compound Name | Km (μM) | Vmax (nmol/(min·mg)) | Neurotoxic Potential |

|---|---|---|---|

| This compound (MPP) | 234 | 8.37 | Low |

| 3-Methyl-1-phenyl-3-azabicyclo[3.1.0]hexane | 148 | 16.9 | Moderate |

This table illustrates the differences in enzymatic interaction and neurotoxicity among compounds related to MPP.

Therapeutic Applications

Given its interaction with MAO-B, this compound may have potential applications in treating neurological disorders where monoamine metabolism is disrupted, such as Parkinson's disease. The selective inhibition of MAO-B could help increase levels of neuroprotective neurotransmitters.

特性

IUPAC Name |

1-methyl-3-phenylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNBZEZHOYJIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。